Ecgonine hydrochloride

Description

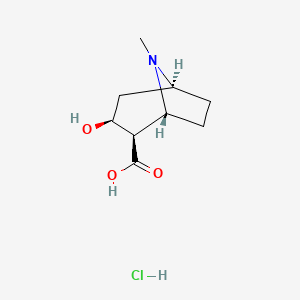

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.ClH/c1-10-5-2-3-6(10)8(9(12)13)7(11)4-5;/h5-8,11H,2-4H2,1H3,(H,12,13);1H/t5-,6+,7-,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWQTEPEBQYIFB-PXXJPSRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

481-37-8 (Parent) | |

| Record name | Ecgonine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005796316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5796-31-6 | |

| Record name | 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-hydroxy-8-methyl-, hydrochloride (1:1), (1R,2R,3S,5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5796-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ecgonine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005796316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ECGONINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1Q6UAE4VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Early Isolation and Characterization of Ecgonine

The story of ecgonine (B8798807) begins with the isolation of cocaine from coca leaves. In 1860, Albert Niemann, a Ph.D. student in Friedrich Wöhler's laboratory, not only isolated cocaine but also documented its properties. wikidoc.orgresearchgate.net Early chemical studies, including those by Wöhler, demonstrated that cocaine could be hydrolyzed by treatment with acids or alkalis. researchgate.netchegg.com This chemical breakdown yielded benzoic acid, methanol (B129727), and a novel nitrogen-containing base which was named "ecgonine". researchgate.netchegg.com

The initial characterization of ecgonine was a critical step. It was found to be a tertiary base that also possessed the properties of both an alcohol and a carboxylic acid. wikipedia.orghmdb.ca The systematic investigation was furthered by Wilhelm Clemens Lossen, who successfully established the correct molecular formula for ecgonine as C₉H₁₅NO₃. researchgate.net Further degradation studies, such as the oxidation of ecgonine to produce succinic acid, provided early clues about its underlying carbon framework. researchgate.net These foundational experiments established ecgonine as the principal structural component of the cocaine molecule, obtainable through hydrolysis. sigmaaldrich.com

Pioneering Structural Elucidation of the Tropane Ring System and Ecgonine

Determining the precise three-dimensional structure of ecgonine (B8798807) was a formidable challenge for 19th and early 20th-century chemists. The core of ecgonine is the tropane (B1204802) skeleton, a bicyclic system formally known as 8-azabicyclo[3.2.1]octane. hmdb.canih.gov The elucidation of this unique and complex structure was a landmark achievement, largely credited to the work of Richard Willstätter.

Starting in the late 1890s, Willstätter undertook exhaustive research on tropane alkaloids. wikipedia.orgjewishvirtuallibrary.org His work involved a combination of meticulous chemical degradation studies and groundbreaking synthetic efforts. nih.govresearchgate.net Through a series of reactions, he was able to break down ecgonine into simpler, identifiable compounds. For instance, treatment of ecgonine with phosphorus pentachloride converts it into anhydroecgonine (B8767336), which upon heating with hydrochloric acid, eliminates carbon dioxide to yield tropidine. wikipedia.org These degradation pathways were instrumental in piecing together the bicyclic nature of the core ring system.

The culmination of this work was Willstätter's total synthesis of cocaine from tropinone (B130398), a key intermediate, in the early 1900s. nih.govwikipedia.org This synthesis not only confirmed the structure of cocaine but, by extension, the structure of ecgonine itself. nih.govresearchgate.net Willstätter's synthesis of ecgonine established the foundation for applying chemical tools to understand how tropane alkaloids are constructed. researchgate.net His immense contributions to alkaloid chemistry, including the structural elucidation of cocaine and other plant pigments, earned him the Nobel Prize in Chemistry in 1915. wikipedia.orgnih.gov

Further solidifying the understanding of the tropane ring system was the elegant synthesis of tropinone by Sir Robert Robinson in 1917. wikipedia.orgchemicalbook.com Robinson's one-pot reaction, which used simple starting materials like succinaldehyde, methylamine, and acetonedicarboxylic acid, was remarkable for its simplicity and for its biomimetic approach, as it mirrored the proposed biosynthetic pathways in plants. wikipedia.orgwikipedia.orgmsu.edu This synthesis is considered a classic in the field and highlighted the fundamental building blocks of the tropane core. rsc.org

Evolution of Scientific Understanding of Ecgonine As a Key Alkaloid

Chemical Synthesis of this compound from Precursors

The generation of this compound can be achieved through several principal routes, including the hydrolysis of cocaine, total synthesis from other chemical starting materials, and extraction from natural sources followed by chemical conversion.

Acid-Catalyzed Hydrolysis of Cocaine

The hydrolysis of cocaine is a fundamental method for the production of ecgonine. This process involves the cleavage of the two ester linkages in the cocaine molecule. When subjected to acid or alkaline conditions, cocaine undergoes hydrolysis to yield ecgonine, along with methanol (B129727) and benzoic acid. sciencemadness.orgwikipedia.orgebi.ac.uk Specifically, the benzoyl ester group is hydrolyzed to form ecgonine methyl ester, and the methyl ester group is hydrolyzed to produce benzoylecgonine (B1201016). nih.gov Further hydrolysis of these intermediates yields ecgonine. nih.gov The reaction can be effectively carried out by heating cocaine with acids or alkalis. wikipedia.orgebi.ac.uk The resulting ecgonine can then be readily converted to its hydrochloride salt.

The hydrolysis of cocaine is a well-established chemical transformation. drugfuture.com In laboratory and industrial settings, this process is often employed to convert cocaine and related alkaloids into ecgonine as a starting material for other synthetic endeavors. idaho.govgoogle.com

Reaction Parameters for Cocaine Hydrolysis:

| Parameter | Condition |

|---|---|

| Reagent | Acid or Alkali |

| Products | Ecgonine, Methanol, Benzoic Acid |

Total Synthesis Approaches from 2-Carbomethoxytropinone (2-CMT)

A significant pathway in the total synthesis of ecgonine and its derivatives commences with 2-carbomethoxytropinone (2-CMT). google.comgoogle.com This approach is notable for its ability to produce specific stereoisomers of ecgonine. The landmark synthesis of cocaine, which inherently involves the synthesis of ecgonine, was first achieved by Richard Willstätter. researchgate.neterowid.orgwikipedia.org His work laid the foundation for the chemical understanding of tropane alkaloids.

The reduction of 2-CMT is a critical step in this synthetic route. erowid.orgresearchgate.netscribd.com Using reducing agents like sodium amalgam, 2-CMT is converted into a mixture of ecgonine methyl ester (EME) and its stereoisomer, pseudoecgonine (B1221877) methyl ester (PEME). google.comgoogle.comerowid.orgresearchgate.netscribd.com The ratio of these products can be influenced by controlling the reaction conditions, such as pH. google.com For instance, maintaining a pH range of 3 to 4.5 using an inorganic acid during the sodium amalgam reduction can favor the formation of (-)-EME. google.comgoogle.com

Following the reduction, the resulting ecgonine methyl ester can be hydrolyzed to ecgonine, which is then converted to this compound. The separation of the stereoisomers, EME and PEME, is often necessary and can be achieved through methods like fractional crystallization of their salts. cia.gov

Key Steps in Total Synthesis from 2-CMT:

| Step | Reactant(s) | Product(s) |

|---|---|---|

| Reduction | 2-Carbomethoxytropinone (2-CMT), Sodium Amalgam | Ecgonine Methyl Ester, Pseudoecgonine Methyl Ester |

| Hydrolysis | Ecgonine Methyl Ester | Ecgonine |

Industrial-Scale Extraction and Conversion from Coca Paste

On an industrial scale, ecgonine is often produced from coca paste, a crude extract of coca leaves. unodc.orgeuropa.eu Coca paste contains a mixture of alkaloids, with cocaine being a primary component. unodc.org The process involves the hydrolysis of the alkaloids present in the coca paste to a common intermediate, ecgonine. idaho.govgoogle.com

The typical procedure involves treating the coca paste with an acid, such as sulfuric acid, to hydrolyze the ester functionalities of the alkaloids. europa.eu This is followed by a purification process, which may include oxidation with potassium permanganate (B83412) to remove other impurities like cinnamoylcocaine. europa.euoas.org The resulting solution containing ecgonine is then basified to precipitate the ecgonine free base. This base is subsequently dissolved and treated with hydrochloric acid to yield this compound. europa.eu This method provides an efficient route to large quantities of ecgonine, which can then be used for the semi-synthesis of other compounds. idaho.gov

Laboratory Synthesis of Ecgonine Derivatives

This compound serves as a versatile starting material for the laboratory synthesis of various derivatives, including its esters and stereoisomers.

Preparation of Ecgonine Methyl Ester and its Hydrochloride Salt

Ecgonine methyl ester (EME) is a direct precursor in the synthesis of cocaine and other analogues. google.com It can be prepared from this compound through esterification. A common laboratory method involves reacting this compound with dry methanol in the presence of a reagent like thionyl chloride. asm.org This reaction is typically carried out with heating over an extended period to ensure complete conversion.

Alternatively, EME can be synthesized by reacting ecgonine with methyl iodide or methyl sulfate (B86663) in the presence of a base. smolecule.com The resulting ecgonine methyl ester can then be converted to its hydrochloride salt. smolecule.com The hydrochloride salt of EME is a crystalline solid that can be purified by recrystallization. erowid.orgresearchgate.netscribd.com

Synthesis of Ecgonine Methyl Ester Hydrochloride:

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | Methanol, Thionyl Chloride | Ecgonine Methyl Ester Hydrochloride |

Synthesis of Pseudoecgonine and Related Stereoisomers

Pseudoecgonine is a stereoisomer of ecgonine. asm.org The synthesis of pseudoecgonine and other stereoisomers like allopseudoecgonine often involves the stereoselective reduction of a ketone precursor or the epimerization of an existing stereocenter. cia.govresearchgate.net

For instance, the reduction of 2-carbomethoxytropinone, as mentioned earlier, yields a mixture of ecgonine methyl ester and pseudoecgonine methyl ester. google.comerowid.org The conditions of the reduction can be tailored to influence the stereochemical outcome. Cocaine can also be transformed into pseudoecgonine methyl ester by treatment with sodium methoxide (B1231860) in methanol. researchgate.net

Furthermore, ecgonine can be epimerized to pseudoecgonine. Warming ecgonine with alkalis can lead to the formation of iso-ecgonine (pseudoecgonine), which is dextrorotary, in contrast to the levorotary nature of ecgonine. wikipedia.orgebi.ac.uk The synthesis of other isomers, such as alloecgonine and allopseudoecgonine, has also been reported through the catalytic hydrogenation of the methyl ester of tropanone-3-carboxylic acid-2, where the reaction conditions dictate the ratio of the resulting isomers. cia.gov

Formation of Anhydroecgonine (B8767336) and Other Derived Compounds

The chemical structure of ecgonine allows for the formation of various derivatives through targeted reactions. A significant derivative is anhydroecgonine, which is formed through the dehydration of ecgonine. This process involves the removal of the hydroxyl group at the C-3 position and a hydrogen atom from an adjacent carbon, creating a double bond within the tropane ring system.

One documented method for this transformation is the treatment of ecgonine with phosphorus pentachloride, which facilitates the elimination of a water molecule to yield anhydroecgonine (C₉H₁₃NO₂). wikipedia.org Another synthetic route involves refluxing cocaine hydrochloride in concentrated hydrochloric acid. oup.com This harsh acidic condition first hydrolyzes cocaine to ecgonine, which is then dehydrated to form anhydrothis compound. oup.com The crude anhydrothis compound can then be isolated and used in subsequent reactions, such as esterification with methanol in the presence of gaseous HCl to produce anhydroecgonine methyl ester (AEME), also known as methylecgonidine (B1201409). oup.comwikipedia.org

Other derivatives can be synthesized from ecgonine by targeting its functional groups. For instance, heating ecgonine in propylene (B89431) glycol can produce a mixture of 2-hydroxypropyl ecgonine and 2-hydroxypropyl ecgonidine. google.com

| Derived Compound | Precursor | Key Reagents/Conditions | Reaction Type |

|---|---|---|---|

| Anhydroecgonine | Ecgonine | Phosphorus pentachloride | Dehydration |

| Anhydrothis compound | Cocaine hydrochloride | Reflux in concentrated HCl | Hydrolysis followed by Dehydration |

| Anhydroecgonine methyl ester (AEME) | Anhydrothis compound | Methanol, gaseous HCl, reflux | Esterification |

| 2-Hydroxypropyl ecgonine | Ecgonine | Propylene glycol, heat (approx. 100°C) | Esterification |

Chemical Reactivity and Transformations of this compound

The reactivity of this compound is dictated by its core tropane skeleton and its two key functional groups: a hydroxyl group and a carboxylic acid group. wikipedia.org

Hydrolysis and Esterification Reactions of Ecgonine Moiety

Ecgonine itself is a product of the complete hydrolysis of cocaine, which involves the cleavage of both the benzoyl ester and the methyl ester linkages. nih.govoup.com This hydrolysis can be achieved by refluxing with acids or alkalis. wikipedia.orggoogle.com

Conversely, the functional groups of ecgonine are targets for esterification. The carboxylic acid can be esterified to form compounds like ecgonine methyl ester. A study demonstrated that treating cocaine hydrochloride with sodium hydroxide (B78521) in methanol at 0°C selectively cleaves the benzoyl ester, yielding ecgonine methyl ester in good yield. tandfonline.com The synthesis of cocaine from ecgonine methyl ester involves the esterification of the hydroxyl group with a benzoyl group, typically using benzoyl chloride or benzoic anhydride (B1165640). researchgate.netmdpi.com Complete conversion can be achieved by boiling an anhydrous solution of l-ecgonine methyl ester with benzoyl chloride in the presence of a base like dry sodium carbonate. researchgate.net

These reactions are fundamental in the synthesis of cocaine analogs for research. For example, [phenyl-¹³C₆]cocaine was synthesized by first hydrolyzing natural cocaine to ecgonine methyl ester, which was then re-esterified using ¹³C-labeled benzoyl chloride. mdpi.com

| Reaction | Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Hydrolysis (complete) | Cocaine hydrochloride | 12 N HCl, reflux | This compound | google.com |

| Hydrolysis (selective) | Cocaine hydrochloride | 2 eq. 1N NaOH in Methanol, 0°C | Ecgonine methyl ester | tandfonline.com |

| Esterification | l-Ecgonine methyl ester | Benzoyl chloride, Sodium carbonate, Benzene, heat | l-Cocaine | researchgate.net |

| Esterification (labeled) | (-)-Methylthis compound | Benzoyl-1,2,3,4,5,6-¹³C₆ chloride, Pyridine | [Phenyl-¹³C₆]cocaine hydrochloride | mdpi.com |

Reduction and Oxidation Chemistry of the Tropane Skeleton

The tropane skeleton, the bicyclic core of ecgonine, can undergo reduction and oxidation, although these reactions are more commonly associated with its precursor, tropinone (B130398). nih.govnumberanalytics.com Tropinone, which features a ketone group at C-3, can be reduced by two stereospecific tropinone reductases (TR-I and TR-II) to form either tropine (B42219) (3α-tropanol) or pseudotropine (3β-tropanol), respectively. nih.gov Ecgonine itself is a 3β-hydroxy derivative, sharing a structural relationship with pseudotropine. nih.gov

Further transformation of the tropane skeleton is seen in the conversion of anhydroecgonine to tropidine. When anhydroecgonine is heated to 280°C with hydrochloric acid, it undergoes decarboxylation (loss of CO₂) to yield tropidine. wikipedia.org This demonstrates the reactivity of the tropane ring system under forcing conditions, leading to the elimination of the C-2 carboxylic acid substituent.

Derivatization Strategies for Analytical and Research Purposes

Due to its high polarity and low volatility, ecgonine is not well-suited for direct analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). nih.gov Therefore, chemical derivatization is a mandatory step to convert its polar hydroxyl and carboxylic acid functional groups into less polar, more volatile forms. jfda-online.comoup.com

A common strategy involves a two-step derivatization. One method involves an initial propylation to esterify the carboxylic acid, followed by acylation of the hydroxyl group using p-nitrobenzoyl chloride. nih.govoup.com This sequential reaction must be performed in the correct order, with propylation preceding the acylation. oup.com The resulting derivative is significantly more amenable to GC-MS analysis.

Other derivatizing agents are frequently employed for ecgonine and its related metabolites like benzoylecgonine. These include:

Silylating agents: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) are used to convert active hydrogens on hydroxyl and carboxylic acid groups into trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters, respectively. rsc.orgjournal-imab-bg.org

Fluoroacylating agents: Pentafluoropropionic anhydride (PFPA) is used to convert hydroxyl and amine groups into their fluoroacyl derivatives, which improves chromatographic behavior and detection sensitivity. jfda-online.comresearchgate.net Another agent, 4-fluorobenzoyl chloride, has been used to derivatize the hydroxyl group of ecgonine methyl ester to form p-fluoro-cocaine for analysis. nih.gov

These derivatization techniques are essential for creating robust and sensitive methods for the detection and quantification of ecgonine in various matrices for forensic and research applications. oup.comresearchgate.net

| Derivatizing Agent | Abbreviation | Target Functional Group(s) | Purpose |

|---|---|---|---|

| Pentafluoropropionic anhydride | PFPA | Hydroxyl, Amine | Improves chromatographic efficiency and detection for GC-MS. |

| p-Nitrobenzoyl chloride | - | Hydroxyl | Forms p-nitrobenzoyl esters for enhanced GC-MS analysis. |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl, Carboxylic acid | Forms volatile TMS derivatives for GC-MS. |

| N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide | MTBSTFA | Hydroxyl, Carboxylic acid | Forms stable TBDMS derivatives for GC-MS. |

| Dimethylformamide dipropyl acetal | - | Carboxylic acid | Forms propyl esters for GC-MS. |

| 4-Fluorobenzoyl chloride | - | Hydroxyl | Forms p-fluoro-benzoyl esters for GC-MS. |

Elucidation of Precursor Metabolism in Erythroxylum Species

The foundational building blocks for the tropane skeleton of ecgonine are derived from primary metabolism. The biosynthesis initiates with the amino acids L-ornithine and L-arginine. mdpi.comwikipedia.org These amino acids are converted to putrescine, a symmetrical diamine that serves as a crucial starting point for the pyrrolidine (B122466) ring of the tropane structure. mdpi.comwikipedia.org

The conversion of ornithine to putrescine is catalyzed by the enzyme ornithine decarboxylase (ODC), which requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. wikipedia.orgiastate.edu Alternatively, arginine can be converted to putrescine via a three-step process involving arginine decarboxylase (ADC), agmatine (B1664431) iminohydrolase (AIH), and N-carbamoylputrescine amidohydrolase (NCPAH). iastate.edu Feeding studies using radioactively labeled precursors have confirmed that both ornithine and arginine can be incorporated into the tropane ring in Erythroxylum species. mdpi.comwikipedia.org The formation of putrescine from these amino acids represents the entry point into the specialized tropane alkaloid biosynthetic pathway.

The subsequent steps involve the incorporation of a C4 unit, which is thought to be derived from acetate (B1210297) or acetoacetate, to form the second ring of the bicyclic structure. nih.govthieme-connect.com This condensation with the pyrrolidine ring derived from putrescine ultimately leads to the formation of the core tropane scaffold.

Identification and Characterization of Key Enzymes in Ecgonine Biosynthesis

The enzymatic cascade responsible for converting primary metabolites into the complex structure of ecgonine has been a subject of intensive research. Several key enzymes have been identified and characterized, particularly highlighting the distinct evolutionary path taken by Erythroxylum species compared to Solanaceae. pnas.orgpnas.org

The first committed step in the pathway is the N-methylation of putrescine to form N-methylputrescine. researchgate.net This reaction is catalyzed by Putrescine N-methyltransferase (PMT) , an S-adenosylmethionine (SAM)-dependent enzyme. mdpi.comresearchgate.net PMT is considered a rate-limiting step, controlling the metabolic flux towards tropane alkaloid synthesis. mdpi.com

Next, N-methylputrescine is oxidatively deaminated by Methylputrescine Oxidase (MPO) , a copper-dependent enzyme, to produce 4-methylaminobutanal. mdpi.com This aldehyde spontaneously cyclizes to form the reactive N-methyl-Δ¹-pyrrolinium cation . mdpi.comwikipedia.org

The formation of the second ring, which distinguishes ecgonone-group alkaloids from tropinone-group alkaloids, involves the condensation of the N-methyl-Δ¹-pyrrolinium cation with a two-carbon unit likely derived from acetyl-CoA. nih.gov Recent studies have identified a cytochrome P450 enzyme, CYP81AN15 , as the ecgonone synthase in Erythroxylum novogranatense. pnas.org This enzyme catalyzes the second ring closure to form methylecgonone. pnas.orgpnas.org Interestingly, this differs from the CYP82M3 enzyme that performs a similar function in Solanaceae, providing strong evidence for the independent evolution of these pathways. pnas.orgnih.gov

The penultimate step in the formation of methylecgonine is the stereospecific reduction of the ketone group in methylecgonone. This reaction is catalyzed by Methylecgonone Reductase (MecgoR) . pnas.orgnih.gov Unlike the tropinone reductases (TR-I and TR-II) found in Solanaceae, which belong to the short-chain dehydrogenase/reductase (SDR) family, MecgoR is a member of the aldo-keto reductase (AKR) family. pnas.orgpnas.org This enzymatic difference is a cornerstone of the evidence for the polyphyletic origin of tropane alkaloid biosynthesis. pnas.org

The final step in cocaine biosynthesis involves the benzoylation of methylecgonine, catalyzed by cocaine synthase , a member of the BAHD family of acyltransferases. oup.com This enzyme transfers a benzoyl group from benzoyl-CoA to the hydroxyl group of methylecgonine. oup.com

| Enzyme | Abbreviation | Reaction Catalyzed | Enzyme Family |

|---|---|---|---|

| Putrescine N-methyltransferase | PMT | N-methylation of putrescine to N-methylputrescine | SAM-dependent methyltransferase |

| Methylputrescine Oxidase | MPO | Oxidative deamination of N-methylputrescine to 4-methylaminobutanal | Copper-dependent amine oxidase |

| Ecgonone Synthase | CYP81AN15 | Second ring closure to form methylecgonone | Cytochrome P450 |

| Methylecgonone Reductase | MecgoR | Stereospecific reduction of methylecgonone to methylecgonine | Aldo-keto reductase (AKR) |

| Cocaine Synthase | - | Benzoylation of methylecgonine to form cocaine | BAHD acyltransferase |

Stereochemical Control in Natural Ecgonine Production

The biological activity of tropane alkaloids is highly dependent on their stereochemistry. The biosynthesis of ecgonine in Erythroxylum coca is under strict stereochemical control, ensuring the production of the correct isomer. A key control point is the reduction of the 3-keto group of the tropane ring.

In Solanaceae, two distinct enzymes, tropinone reductase I (TR-I) and tropinone reductase II (TR-II), reduce tropinone to either tropine (3α-tropanol) or pseudotropine (3β-tropanol), respectively. nih.govplos.org This bifurcation channels metabolites into different downstream pathways. plos.org

In contrast, Erythroxylum coca utilizes a different enzyme, Methylecgonone Reductase (MecgoR) , which exhibits high stereospecificity. pnas.orgnih.gov MecgoR catalyzes the reduction of methylecgonone (2-carbomethoxy-3-tropinone) exclusively to methylecgonine (2-carbomethoxy-3β-tropine). pnas.orgresearchgate.net This reaction produces only the 3β-hydroxy ester, which is the necessary configuration for the subsequent formation of cocaine. mdpi.com The enzyme can also reduce tropinone, but in this case, it produces pseudotropine (3β-tropine), consistent with the presence of only 3β-hydroxy esters in E. coca. mdpi.comresearchgate.net This stereospecific reduction is critical, as the 3α-isomer is not a substrate for cocaine synthase. The evolution of the unique MecgoR enzyme in the aldo-keto reductase family, as opposed to the SDR family reductases in Solanaceae, is a primary mechanism for stereochemical control in the coca plant. pnas.org

Intermediary Metabolites in the Tropane Alkaloid Biosynthetic Cascade

The conversion of simple precursors to ecgonine involves a series of stable and reactive intermediary compounds. Following the initial formation of putrescine from ornithine or arginine, the pathway proceeds through several key intermediates that form the tropane alkaloid biosynthetic cascade. mdpi.comwikipedia.org

The first dedicated intermediate is N-methylputrescine , formed by the action of PMT. mdpi.com This is followed by its oxidation to 4-methylaminobutanal , which cyclizes into the N-methyl-Δ¹-pyrrolinium cation . mdpi.comwikipedia.org This cation is a central branch-point intermediate, also serving as a precursor for nicotine (B1678760) in other plant species. nih.gov

The subsequent condensation and cyclization reactions lead to the formation of the bicyclic ketone methylecgonone (also referred to as 2-carbomethoxy-3-tropinone). oup.comnih.gov The stereospecific reduction of this ketone by MecgoR yields methylecgonine , the direct precursor to cocaine. pnas.orgnih.govoup.com Methylecgonine is then esterified to produce tropane alkaloids like cocaine. oup.com The hydrolysis of cocaine or its biosynthetic precursors can yield ecgonine . pnas.orghmdb.ca

Metabolic Pathways and Biotransformation Research of Ecgonine

In Vitro Studies on Ecgonine (B8798807) Formation and Degradation

In vitro studies, conducted in controlled laboratory settings, have been fundamental in elucidating the specific mechanisms by which ecgonine is formed and degraded. These studies typically utilize biological samples like plasma, serum, and liver tissue preparations to observe metabolic processes outside of a living organism. nih.govresearchgate.net

The formation of ecgonine in biological systems is predominantly a result of the enzymatic hydrolysis of cocaine and its initial metabolites. nih.govoup.com Cocaine undergoes hydrolysis via two main pathways, targeting its two ester linkages. mdpi.com

Hydrolysis to Ecgonine Methyl Ester (EME): The benzoyl ester bond of cocaine is hydrolyzed by plasma cholinesterases, particularly butyrylcholinesterase (BChE), and by hepatic carboxylesterase type 2 (hCE-2), to produce ecgonine methyl ester (EME) and benzoic acid. mdpi.comnih.govoup.commdpi.com

Hydrolysis to Benzoylecgonine (B1201016) (BE): The methyl ester bond of cocaine is cleaved to form benzoylecgonine (BE) and methanol (B129727). This reaction is catalyzed primarily in the liver by human carboxylesterase-1 (hCE-1). mdpi.comwikipedia.org

Ecgonine is the common final product resulting from the further hydrolysis of both EME and BE. oup.comoup.com EME, which retains the methyl ester group of cocaine, can undergo subsequent chemical hydrolysis to yield ecgonine. oup.compsu.edu Similarly, BE is hydrolyzed to form ecgonine. oup.com This makes ecgonine a key downstream metabolite in the cocaine biotransformation cascade. nih.govoup.com Short-term in vitro degradation studies in human plasma have demonstrated that as cocaine concentrations decrease, the levels of BE and EME initially rise and then are themselves degraded, leading to the formation and accumulation of ecgonine. oup.com

In addition to enzymatic processes, cocaine and its metabolites can undergo non-enzymatic degradation through spontaneous chemical hydrolysis under physiological conditions (e.g., pH 7.4). psu.eduresearchgate.net

The primary non-enzymatic reaction is the chemical hydrolysis of cocaine's methyl ester group to form benzoylecgonine (BE). oup.comresearchgate.net The rate of this spontaneous hydrolysis is highly dependent on pH; it is accelerated in alkaline conditions and slowed or inhibited in acidic environments. researchgate.netscielo.br

Ecgonine methyl ester (EME) also undergoes chemical hydrolysis to form ecgonine. oup.compsu.edu The evidence suggests that during life, any EME formed enzymatically is rapidly removed from the blood, partly through this chemical hydrolysis to ecgonine, which prevents its accumulation in the blood. psu.edu After death or sample collection, as the pH of a blood sample drops, this chemical hydrolysis slows, while enzymatic hydrolysis may persist, leading to an accumulation of EME. psu.edu

The stability of anhydroecgonine (B8767336) methyl ester (AEME), a pyrolysis product of crack cocaine, has also been studied. It degrades through both chemical hydrolysis at basic pH and enzymatic hydrolysis. nih.gov

Several key enzymes are responsible for the metabolic cascade that begins with cocaine and leads to ecgonine. The primary enzymes are esterases found in the plasma and liver.

Butyrylcholinesterase (BChE): This plasma enzyme (EC 3.1.1.8) is a major contributor to the hydrolysis of cocaine's benzoyl ester bond, leading to the formation of ecgonine methyl ester (EME). mdpi.comnih.govpnas.orgresearchgate.net Its activity is a critical factor in the initial breakdown of cocaine in the bloodstream. pnas.org BChE has also been shown to contribute to the enzymatic hydrolysis of anhydroecgonine methyl ester (AEME). nih.govoup.com

Hepatic Carboxylesterases (hCEs): The liver contains at least two carboxylesterases that play distinct roles in cocaine metabolism.

Human Carboxylesterase-1 (hCE-1): This enzyme primarily catalyzes the hydrolysis of cocaine's methyl ester bond to produce benzoylecgonine (BE). researchgate.netmdpi.com

Human Carboxylesterase-2 (hCE-2): This enzyme, like BChE, hydrolyzes the benzoyl ester of cocaine, yielding EME. researchgate.netmdpi.com

Cytochrome P450 (CYP) System: While not directly producing ecgonine, the CYP450 system in the liver is responsible for minor, alternative metabolic pathways, such as the N-demethylation of cocaine to norcocaine (B1214116). mdpi.comresearchgate.net Norcocaine can then be hydrolyzed to form norbenzoylecgonine or other metabolites. nih.gov

The table below summarizes the key enzymes and their roles in the formation of ecgonine precursors.

| Enzyme | Location | Substrate | Primary Product |

| Butyrylcholinesterase (BChE) | Plasma | Cocaine | Ecgonine Methyl Ester (EME) mdpi.compnas.org |

| Human Carboxylesterase-1 (hCE-1) | Liver | Cocaine | Benzoylecgonine (BE) researchgate.netmdpi.com |

| Human Carboxylesterase-2 (hCE-2) | Liver | Cocaine | Ecgonine Methyl Ester (EME) researchgate.netmdpi.com |

| Cytochrome P450 (e.g., CYP3A4) | Liver | Cocaine | Norcocaine mdpi.comresearchgate.net |

Non-Enzymatic Degradation Mechanisms under Physiological Conditions

Comparative Animal Model Investigations of Ecgonine Biotransformation

Animal models are essential for studying the biotransformation of compounds in a complex, living system. numberanalytics.com Rodents (mice and rats), canines, and rabbits have been used to investigate cocaine metabolism, revealing significant species-dependent differences. nih.govnumberanalytics.comnih.gov

The metabolic fate of cocaine, and thus the pathway to ecgonine, varies considerably among different animal species.

Rats and Mice: Studies comparing cocaine metabolism in rats and mice have found that while the level of benzoylecgonine (a major metabolite from ester hydrolysis) is comparable, the profiles of oxidative metabolites differ dramatically. nih.govumn.edu In mice, N-oxidation reactions like N-demethylation (to norcocaine) and N-hydroxylation are the preferred routes. nih.govumn.edu In contrast, rats exhibit more extensive aryl hydroxylation reactions. nih.govumn.edu These differences in oxidative metabolism are linked to variations in Cytochrome P450 enzyme activity between the species. mdpi.comnih.gov For instance, cocaine N-demethylation is mediated by CYP3A in mice, while CYP2B enzymes are involved in rats. mdpi.com

Dogs and Rabbits: In vivo studies have shown that ecgonine methyl ester (EME) is a major metabolite of cocaine in both dogs and rabbits. nih.gov Following cocaine administration, the urinary excretion of EME was 8.8-31.9% of the dose in rabbits and 6.6-27.1% in dogs within 24 hours. nih.gov The excretion of benzoylecgonine was 7.5-32.9% in rabbits and 6.3-19.2% in dogs. nih.gov These findings confirm that both hydrolysis pathways are significant in these species. nih.gov

The following table provides a comparative overview of cocaine metabolic pathways in different animal models.

| Animal Model | Primary Metabolic Pathways | Key Research Findings |

| Mouse | Ester hydrolysis, N-oxidation (N-demethylation, N-hydroxylation) nih.govumn.edu | More susceptible to cocaine-induced hepatotoxicity than rats, which may be linked to differences in metabolic bioactivation. nih.govumn.edu |

| Rat | Ester hydrolysis, Aryl hydroxylation nih.govumn.edu | Levels of benzoylecgonine are comparable to mice, but oxidative metabolism differs significantly. nih.gov |

| Dog | Ester hydrolysis to EME and BE nih.gov | EME persists in urine longer than BE. nih.gov In vitro studies demonstrated enzymatic production of BE in dog plasma. nih.gov |

| Rabbit | Ester hydrolysis to EME and BE nih.gov | Excretes a significant portion of cocaine dose as EME and BE in urine. nih.gov |

Across all studied species, ecgonine is recognized as a definitive biotransformation product of cocaine. nih.govtaylorandfrancis.com It is not typically formed directly from cocaine but arises from the secondary hydrolysis of the two major primary metabolites, benzoylecgonine (BE) and ecgonine methyl ester (EME). oup.commdpi.comoup.com

The pathway can be summarized as follows: Cocaine → [Benzoylecgonine or Ecgonine Methyl Ester] → Ecgonine

Because ecgonine is the common end-product of both major hydrolytic pathways, its detection in biological specimens is considered valuable evidence of prior cocaine use. oup.comoup.comnih.gov Its formation represents the complete breakdown of the ester linkages in the cocaine molecule. nih.gov While BE and EME are the major metabolites found in urine, ecgonine is also excreted, typically at lower concentrations. taylorandfrancis.com Controlled administration studies have found that ecgonine concentrations in urine peak later than other metabolites and can be detected for an extended period, making it a potentially useful biomarker for identifying cocaine consumption. nih.gov

Impact of Co-Administered Substances on Ecgonine Metabolism

The metabolic pathway of ecgonine is intricately linked to the biotransformation of its parent compound, cocaine. When substances are co-administered with cocaine, they can significantly alter its metabolism, thereby influencing the formation and availability of ecgonine's metabolic precursors. The most extensively studied interaction is with ethanol (B145695), which fundamentally redirects the metabolic cascade away from the pathways that lead to ecgonine.

The Influence of Ethanol on Cocaine Biotransformation

Under normal circumstances, the metabolism of cocaine is dominated by enzymatic hydrolysis, leading to two primary, largely inactive metabolites: benzoylecgonine (BE) and ecgonine methyl ester (EME). wikipedia.org These reactions are catalyzed by specific enzymes in the liver and plasma. amegroups.orgresearchgate.net Specifically, human carboxylesterase-1 (hCE-1) in the liver hydrolyzes cocaine to produce benzoylecgonine, while human carboxylesterase-2 (hCE-2) and plasma butyrylcholinesterase (BChE) produce ecgonine methyl ester. amegroups.orgresearchgate.net Both benzoylecgonine and ecgonine methyl ester can be further metabolized to ecgonine.

However, the presence of ethanol introduces a competing metabolic pathway. When ethanol and cocaine are present in the liver simultaneously, a portion of the cocaine undergoes a process called transesterification instead of hydrolysis. wikipedia.orgrecovered.org This reaction, catalyzed by hepatic carboxylesterases, results in the formation of a new, pharmacologically active metabolite known as cocaethylene (B1209957) (ethylbenzoylecgonine). wikipedia.orgnih.gov

This diversion has two major consequences for the metabolites that typically precede ecgonine:

Inhibition of Benzoylecgonine and Ecgonine Methyl Ester Formation: The enzymatic process of transesterification to form cocaethylene directly competes with the hydrolysis pathways. Research has demonstrated that ethanol inhibits the esteratic metabolism of cocaine to both benzoylecgonine and ecgonine methyl ester. nih.govnih.gov

Increased Cocaine Bioavailability: By inhibiting its primary metabolic breakdown routes, ethanol can lead to higher plasma concentrations of cocaine and prolong its presence in the body. nih.govnih.gov

The direct consequence of inhibiting the formation of benzoylecgonine and ecgonine methyl ester is a reduction in the available substrate for subsequent hydrolysis to ecgonine. Therefore, the co-administration of ethanol with cocaine effectively diminishes the primary metabolic pathways that lead to the formation of ecgonine.

Research Findings on Metabolic Inhibition

In vitro and in vivo studies have quantified the inhibitory effect of ethanol on the formation of ecgonine precursors. Research using human and mouse liver supernatant fractions demonstrated that the addition of ethanol resulted in substantial decreases in the formation of both benzoylecgonine and ecgonine methyl ester from cocaine. nih.gov

In an in vivo study in mice, ethanol pretreatment followed by cocaine administration led to significant alterations in the concentrations of cocaine metabolites. These findings are summarized in the table below.

| Compound | Effect of Ethanol Pretreatment | Fold Change in Peak Hepatic Concentration |

|---|---|---|

| Cocaine | Increase | 2 to 3-fold |

| Norcocaine | Increase | 2 to 3-fold |

| Ecgonine Methyl Ester | Increase | 2 to 3-fold |

| Benzoylecgonine | Decrease | Halved (0.5-fold) |

This table summarizes the in vivo effects of ethanol pretreatment on the hepatic concentrations of cocaine and its metabolites in mice. Data sourced from research findings. nih.gov

The study noted that the area under the hepatic concentration vs. time curve (AUC) for benzoylecgonine was halved, while the AUCs for cocaine, ecgonine methyl ester, and norcocaine were doubled. nih.gov This demonstrates a clear metabolic shift away from the production of benzoylecgonine, a key precursor to ecgonine.

A separate study in dogs highlighted how ethanol affects cocaine clearance and bioavailability, further illustrating the inhibition of its metabolic pathways.

| Condition | Pharmacokinetic Parameter | Change Observed |

|---|---|---|

| Intravenous Cocaine with Ethanol | Clearance of Cocaine | 23% Decrease |

| Oral Cocaine with Ethanol | Bioavailability of Cocaine | 300% Increase |

This table shows the impact of co-administered ethanol on the pharmacokinetics of cocaine in dogs. Data sourced from research findings. nih.gov

These findings are consistent with the inhibition of the primary hydrolytic metabolic pathways of cocaine, which would otherwise lead to the formation of ecgonine precursors. nih.govnih.gov The creation of cocaethylene represents a unique metabolic event where a new psychoactive substance is formed entirely within the body, redirecting the biotransformation of cocaine and consequently impacting the entire downstream metabolic cascade, including the formation of ecgonine. nih.gov

Advanced Analytical Chemistry Research on Ecgonine Hydrochloride

Development and Validation of Chromatographic Methods

The precise and reliable quantification of ecgonine (B8798807) hydrochloride and its associated derivatives is paramount in forensic toxicology, clinical chemistry, and metabolic studies. Chromatographic techniques form the bedrock of these analytical endeavors, providing the necessary separation power and sensitivity to analyze these compounds in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Ecgonine and its Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed and robust technique for the analysis of ecgonine and its derivatives. A primary challenge in the GC-MS analysis of ecgonine is its high polarity and low volatility, which necessitates a derivatization step to render it suitable for gas chromatographic separation. This chemical modification increases the analyte's volatility and thermal stability.

Common derivatization procedures for ecgonine include silylation or acylation. For instance, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to create trimethylsilyl (B98337) (TMS) derivatives which have favorable chromatographic characteristics. scielo.br Another approach involves derivatization with pentafluoropropionic anhydride (B1165640) and pentafluoropropanol. springernature.com Following derivatization, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer for ionization and detection, allowing for both qualitative identification and quantitative measurement. springernature.com

Validated GC-MS methods offer high sensitivity and specificity. For example, a method for the simultaneous determination of cocaine and its metabolites in urine, after derivatization with pentafluoropropionic anhydride, achieved a limit of detection (LOD) of 12.5 ng/mL for ecgonine methyl ester. nih.gov Another study reported a lower limit of quantification (LLOQ) for ecgonine in urine ranging from 2.5 to 10 ng/mL after a single solid-phase extraction and simple derivatization. nih.gov For ecgonine in blood, one method established an LOD of 16 ng/mL. nih.gov Some methods have even detected ecgonine and its metabolites without a derivatization step. chrom-china.com The extraction efficiency for these analytes is also a critical parameter, with reported ranges from 70% to 82% in some methods. nih.gov

GC-MS Method Validation Parameters for Ecgonine and its Derivatives

| Analyte | Matrix | Derivatization Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Extraction Efficiency |

|---|---|---|---|---|---|

| Ecgonine Methyl Ester | Urine | Pentafluoropropionic anhydride | 12.5 ng/mL nih.gov | - | 70-82% nih.gov |

| Ecgonine | Urine | Simple derivatization | - | 2.5-10 ng/mL nih.gov | 84-103% nih.gov |

| Ecgonine | Blood | Not specified | 16 ng/mL nih.gov | - | 29% nih.gov |

| Ecgonine Methyl Ester | Blood | None | 40 mg/L chrom-china.com | - | 79.91-99.85% chrom-china.com |

| Benzoylecgonine (B1201016)/Ecgonine Methyl Ester | Urine | MTBSTFA | 50 ng/mL researchgate.net | - | 81%/75.3% researchgate.net |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

High-Performance Liquid Chromatography (HPLC) and its tandem mass spectrometry counterpart (LC-MS/MS) have emerged as the preferred methods for analyzing polar compounds like ecgonine hydrochloride in complex biological samples. A key advantage of HPLC is its ability to often analyze such compounds directly, without the need for the derivatization step required for GC-MS. oup.com

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation of ecgonine from other components is achieved based on its differential interactions with these two phases. Reversed-phase chromatography is commonly used, employing a nonpolar stationary phase (such as C18) and a polar mobile phase, which is often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid to improve peak shape and ionization efficiency.

The combination of HPLC with tandem mass spectrometry (LC-MS/MS) affords exceptional selectivity and sensitivity. After separation by HPLC, the analyte enters the mass spectrometer's ion source, where it is ionized, typically by electrospray ionization (ESI). The first mass analyzer selects the precursor ion of ecgonine, which is then fragmented in a collision cell. The second mass analyzer detects the resulting product ions. This process, known as multiple reaction monitoring (MRM), significantly minimizes background interference and enhances the specificity of the analysis. LC-MS/MS methods have been successfully validated for quantifying ecgonine in various biological fluids, including urine, plasma, and oral fluid, often achieving very low detection limits.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolite Analysis

For highly polar compounds like ecgonine that show poor retention on conventional reversed-phase HPLC columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful solution. HILIC employs a polar stationary phase (e.g., silica (B1680970) or a phase with bonded polar functional groups) and a mobile phase with a high concentration of a non-polar organic solvent, such as acetonitrile, mixed with a small amount of a polar solvent like water.

In HILIC, a water-enriched layer forms on the surface of the polar stationary phase. The retention of polar analytes like ecgonine is based on their partitioning between this aqueous layer and the bulk mobile phase. This technique is particularly effective for retaining and separating polar compounds that are not well-retained in reversed-phase chromatography. Elution is typically achieved by increasing the polarity of the mobile phase, for instance, by increasing the water content. The coupling of HILIC with mass spectrometry (HILIC-MS) has demonstrated significant potential for the analysis of ecgonine and other polar cocaine metabolites, offering improved retention and separation from endogenous interferences in biological samples.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the unambiguous identification and detailed structural characterization of this compound and its various metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of molecules, including the precise stereochemistry of chiral centers. Ecgonine possesses multiple chiral centers, making the assignment of its specific stereoisomeric form essential.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide extensive information about the chemical environment of each atom within the molecule. Key parameters such as chemical shifts, scalar couplings (J-couplings), and Nuclear Overhauser Effects (NOEs) are utilized to establish the connectivity of atoms and their relative spatial arrangement. For a comprehensive structural assignment of ecgonine, two-dimensional (2D) NMR experiments are crucial. These include COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations. To determine the relative stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly vital as it identifies protons that are in close proximity in space.

Mass Spectrometry for Metabolite Identification and Quantitative Analysis

Mass spectrometry (MS) is a cornerstone technology for both the identification of novel metabolites and the precise quantification of known compounds such as ecgonine. High-resolution mass spectrometry (HRMS), utilizing analyzers like time-of-flight (TOF) or Orbitrap, provides highly accurate mass measurements of both precursor and product ions. This high mass accuracy enables the determination of the elemental composition of an ion, a critical step in the identification of unknown metabolites.

In metabolic profiling studies, LC-HRMS is a common analytical platform. The accurate mass data obtained is used to propose potential elemental formulas for observed ions. By comparing the fragmentation patterns of suspected metabolites with those of authenticated reference standards or with fragmentation patterns predicted by in-silico software, their structures can be tentatively or definitively identified. The fragmentation of the ecgonine molecule within the mass spectrometer typically involves characteristic losses, such as the loss of a water molecule or the carboxyl group, which generate specific product ions that can be monitored for its selective detection. For quantitative purposes, tandem mass spectrometry (MS/MS) operating in the multiple reaction monitoring (MRM) mode is the method of choice, renowned for its superior sensitivity and selectivity, as detailed in the LC-MS/MS section.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as a definitive method for determining the three-dimensional structure of crystalline compounds at an atomic level, including the absolute configuration of chiral molecules. researchgate.net The absolute configuration of l-ecgonine hydrochloride has been unequivocally established through single-crystal X-ray diffraction analysis. nih.gov

The analysis of a single crystal of l-ecgonine hydrochloride revealed its orthorhombic crystal system. nih.gov The determination of the absolute structure was made possible by analyzing the anomalous scattering effects, with the Flack parameter being refined to a value of 0.038 (12). nih.gov This value, being close to zero, confirms the correct assignment of the absolute configuration of the enantiopure compound. researchgate.netnih.gov The crystallographic data provide a precise model of the molecular geometry, bond lengths, and angles, confirming the specific stereochemistry of the l-ecgonine molecule. nih.gov

Table 1: Crystallographic Data for l-Ecgonine Hydrochloride Data sourced from a 2008 study by Wood et al. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₆NO₃⁺·Cl⁻ |

| Molecular Weight (Mr) | 221.68 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.6962 (4) |

| b (Å) | 12.0519 (8) |

| c (Å) | 13.0632 (8) |

| Volume (V) (ų) | 1054.23 (11) |

| Z (molecules per unit cell) | 4 |

| Temperature (K) | 100 (2) |

| Radiation | Cu Kα |

| Flack Parameter | 0.038 (12) |

Purity Assessment and Reference Standard Characterization

The purity of this compound is a critical parameter for its use in research and as a reference material. Comprehensive characterization involves profiling potential impurities and developing certified standards to ensure the accuracy and reliability of analytical measurements.

Impurity profiling is the process of identifying and quantifying the various minor and trace components within a drug sample. unodc.orgunodc.org These impurities can originate from the natural source (the coca plant), arise during the extraction and purification processes, or result from degradation. unodc.orgresearchgate.net For samples containing ecgonine or its derivatives, these impurities can include other coca alkaloids, by-products from chemical processing, and hydrolysis products. researchgate.net

Chromatographic techniques are the cornerstone of impurity profiling. unodc.org Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is widely used. unodc.orgresearchgate.net Similarly, high-performance liquid chromatography (HPLC) with UV detection is also employed for the separation and quantification of these related substances. unodc.orgresearchgate.net These methods allow for the creation of a chemical "signature" of a sample, which can provide insights into its history and processing. unodc.org For instance, the presence of specific compounds like N-formylcocaine can indicate that the sample underwent purification by oxidation, while the presence of anhydroecgonine (B8767336) methyl ester may suggest exposure to heat. scielo.br

Table 2: Common Impurities and Related Compounds in Cocaine Samples These compounds can be present as co-extracted alkaloids or as by-products of processing and degradation. researchgate.netscielo.br

| Compound Name | Significance/Origin |

|---|---|

| Benzoylecgonine | Co-extracted alkaloid, primary metabolite/hydrolysis product of cocaine. researchgate.net |

| Methylecgonine (B8769275) | Co-extracted alkaloid, hydrolysis product of cocaine. researchgate.net |

| cis/trans-Cinnamoylcocaine | Co-extracted minor alkaloids. scielo.br |

| Tropacocaine | Co-extracted minor alkaloid. scielo.br |

| Norcocaine (B1214116) | Processing impurity. scielo.br |

| Anhydroecgonine Methyl Ester | Dehydration product, indicates thermal processing. scielo.br |

Certified Reference Materials (CRMs) are essential for achieving accuracy and metrological traceability in chemical analysis. industry.gov.au The development of an this compound CRM involves a rigorous process of synthesis, purification, and comprehensive characterization. veeprho.comgcms.cz

Producers of CRMs operate under stringent quality management systems, such as ISO 17034 (for the production of reference materials) and ISO/IEC 17025 (for testing and calibration laboratories). gcms.czchromservis.eu The certification process involves:

Identity Confirmation: Using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure.

Purity Determination: Employing high-resolution chromatographic techniques to quantify the main component and identify and quantify any impurities. The purity value is typically reported as a mass fraction. industry.gov.au

Traceability: Ensuring the assigned purity value is traceable to the International System of Units (SI), specifically the kilogram (kg). industry.gov.au

Homogeneity and Stability Studies: Assessing the uniformity of the material within a batch and its stability over time under specified storage conditions. gcms.cz

Each CRM is accompanied by a comprehensive Certificate of Analysis (CoA) that details these characterization results and provides an estimate of the measurement uncertainty. gcms.cz These well-documented reference standards are crucial for applications such as analytical method development and validation, quality control, and ensuring the accuracy of quantitative results in forensic and research laboratories. veeprho.com

Quantitative analysis of ecgonine in complex biological matrices often relies on mass spectrometry-based techniques like GC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netlcms.cz To achieve the highest degree of accuracy and precision, these methods almost invariably use a stable isotope-labeled internal standard (SIL-IS). researchgate.netencyclopedia.pub

A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). encyclopedia.pub For ecgonine, deuterated analogs like ecgonine-d₃ are commercially available and commonly used. researchgate.netotsuka.co.jp

The key advantages of using a SIL-IS like ecgonine-d₃ are:

Correction for Matrix Effects: The SIL-IS behaves nearly identically to the unlabeled analyte during sample preparation (extraction, derivatization) and chromatographic separation, but is distinguishable by its higher mass in the mass spectrometer. encyclopedia.pub This co-elution allows it to compensate for signal suppression or enhancement caused by other components in the sample matrix. lcms.cz

Improved Accuracy and Precision: By normalizing the response of the analyte to the response of the known concentration of the internal standard, variations in sample handling and instrument response are effectively canceled out, leading to more reliable quantitative results. researchgate.net

The selection of a suitable SIL-IS and the specific ions monitored for quantification must be carefully evaluated to avoid cross-contribution, where the signal from the analyte interferes with the internal standard's signal, or vice versa. researchgate.net The use of these analogs is considered the gold standard for quantitative bioanalytical and forensic toxicology assays. jfda-online.com

Table 3: Commercially Available Stable Isotope Labeled Analogs

| Compound Name | Isotopic Label | Purity/Concentration | Source Example |

|---|---|---|---|

| Ecgonine, methyl ester (D₃) | Deuterium (d₃) | 100 µg/mL in acetonitrile | Cambridge Isotope Laboratories, Inc. otsuka.co.jp |

| Ecgonine-d₃ | Deuterium (d₃) | Solution/Powder | ResearchGate Mention researchgate.net |

Chemical Stability and Degradation Kinetics in Controlled Environments

Investigation of Ecgonine (B8798807) Hydrochloride Stability under Varying pH Conditions

The pH of the solution is a primary determinant of the stability of ecgonine hydrochloride and its precursors. The hydrolysis of the ester linkages in cocaine is highly dependent on pH, with the rate of degradation increasing with a higher pH. nih.gov

Research has shown that under alkaline conditions (e.g., pH 12), the hydrolysis of cocaine, benzoylecgonine (B1201016) (BE), and ecgonine methyl ester (EME) into ecgonine is rapid, with half-lives reported to be less than 30 minutes at temperatures above 30°C. nist.gov Conversely, ecgonine itself demonstrates considerable stability under these same alkaline conditions. nist.gov In one study, a procedure designed to hydrolyze all cocaine residues to a single product for analysis involved incubating samples in 0.025 M NaOH at 55°C for two hours, conditions under which ecgonine was found to be stable. nist.gov

Conversely, acidic conditions are known to slow the hydrolysis of cocaine. nih.gov Studies on the preservation of biological samples containing cocaine have found that adjusting the pH to 5 provides enhanced stability. nih.govresearchgate.net This suggests that a neutral to slightly acidic environment is optimal for minimizing degradation. While ecgonine is the product of base-catalyzed hydrolysis, its own structure, featuring a stable tropane (B1204802) skeleton, is resistant to further hydrolysis across a range of pH values typically encountered in storage. nist.gov

| Compound | pH Condition | Relative Stability/Reaction | Reference |

|---|---|---|---|

| Cocaine / Benzoylecgonine | Alkaline (e.g., pH > 9) | Rapid hydrolysis to Ecgonine | nist.govnih.gov |

| Cocaine / Benzoylecgonine | Acidic (e.g., pH 5) | Increased stability, hydrolysis is slowed | nih.govresearchgate.net |

| Ecgonine | Alkaline (e.g., pH 12) | Demonstrated to be stable | nist.gov |

| Ecgonine | Acidic (e.g., pH 4-5) | Considered stable; optimal for precursor preservation | researchgate.net |

Analysis of Temperature-Dependent Degradation Pathways

Temperature is another critical factor that governs the degradation kinetics of this compound and related compounds. Elevated temperatures accelerate chemical reactions, including hydrolysis. nih.gov

Studies consistently show that the rate of cocaine hydrolysis increases with rising temperatures. nih.govnih.gov For analytical purposes, this temperature dependency is exploited; incubating samples at 55°C is used to rapidly and quantitatively convert cocaine and its ester metabolites into ecgonine. nist.gov The stability of ecgonine itself under these moderately elevated temperatures further underscores its robustness compared to its precursors. nist.gov

For long-term storage, low temperatures are essential. Storing biological samples at refrigerated (4°C) or, preferably, frozen (-20°C) temperatures is a standard and effective practice to ensure the stability of cocaine and its metabolites, including ecgonine. nih.govresearchgate.netnih.gov At -20°C, degradation is significantly minimized, preserving the sample's integrity for extended periods. researchgate.netnih.gov One supplier of this compound as a reference standard indicates a stability of at least five years when stored at -20°C. caymanchem.com

At much higher temperatures, such as those involved in pyrolysis (smoking), a different degradation pathway occurs. This thermal decomposition process, which happens at temperatures from 200°C to 600°C, does not yield ecgonine. Instead, it results in the elimination of benzoic acid from cocaine to form products like methylecgonidine (B1201409) (anhydroecgonine methyl ester). scielo.br At even higher temperatures (above 500°C), a cis-elimination mechanism can also produce methylisoecgonidine. scielo.br Further thermolysis can break down the molecule into simpler compounds like benzene, carbon monoxide, methane, and hydrogen cyanide. acs.org

| Temperature | Effect on Ecgonine/Precursors in Solution | Effect on Cocaine via Pyrolysis | Reference |

|---|---|---|---|

| -20°C | Optimal for long-term stability; minimal degradation | N/A | researchgate.netcaymanchem.com |

| 4°C | Slows degradation, but less effective than freezing | N/A | nih.govresearchgate.net |

| Room Temperature (approx. 20°C) | Significant degradation of precursors (cocaine, EME) to ecgonine | N/A | nih.gov |

| 55°C | Rapid hydrolysis of precursors; ecgonine is stable | N/A | nist.gov |

| 200-500°C | N/A | Thermal decomposition to methylecgonidine | scielo.br |

Strategies for Long-Term Storage and Preservation of this compound Research Samples

Based on the chemical stability and degradation kinetics, a clear set of strategies can be formulated to ensure the long-term preservation of this compound research samples.

Temperature Control: The most critical factor for long-term preservation is low-temperature storage. Storing samples at -20°C or lower is the optimal method to minimize any potential degradation over time. researchgate.netcaymanchem.com For solutions, storage at 2-8°C may be acceptable for shorter periods, but freezing is recommended for storage extending beyond several weeks.

pH Management: For aqueous solutions, maintaining a neutral to slightly acidic pH (e.g., pH 5-7) is advisable. While ecgonine is stable in alkaline conditions, acidic pH is known to inhibit the hydrolysis of any potential precursor compounds and is a safe range for ecgonine itself. nih.govresearchgate.net

Control of Moisture: For solid reference standards, storage in a dry, desiccated environment is crucial. Tropane alkaloids, in general, are susceptible to hydrolysis, and minimizing exposure to moisture is a key preservation tactic. nih.gov Air drying is a fundamental technique used for the long-term storage of plant materials containing alkaloids. nih.gov

Choice of Container and Solvent: Samples should be stored in tightly sealed, inert containers. For solutions, using a non-aqueous solvent like methanol (B129727) can enhance stability, as recommended by suppliers of certified reference materials. If aqueous buffers are necessary, they should be prepared with purified water and their pH should be controlled.

By implementing these strategies, the chemical integrity of this compound research samples can be maintained for extended periods, ensuring the accuracy and reliability of analytical results.

Stereochemistry and Isomerism in Ecgonine Research

Enantiomeric and Diastereomeric Forms of Ecgonine (B8798807) and Related Tropanes

Ecgonine is a tropane (B1204802) alkaloid, a class of compounds characterized by the 8-azabicyclo[3.2.1]octane ring system. psu.edunih.gov The specific and defined three-dimensional structure of ecgonine is designated as (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid. nih.gov Chirality is a central feature of most alkaloids, with different enantiomers often displaying distinct pharmacological activities. pensoft.netpensoft.net

The ecgonine structure gives rise to multiple stereoisomers, which include both enantiomers and diastereomers. kslegislature.govbilltrack50.com Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. In the context of ecgonine-derived compounds like cocaine, four primary diastereomers are recognized: cocaine, pseudococaine, allococaine, and allopseudococaine. researchgate.net Each of these diastereomers can also exist as a pair of enantiomers (R and S forms). researchgate.net

The distinction between ecgonine and its diastereomer, pseudoecgonine (B1221877), lies in the stereochemistry at the C-2 position, which bears the carboxylate group. researchgate.net They are specifically referred to as epimers. Research has shown that under conditions that allow for equilibrium, the pseudoecgonine configuration is generally more stable. oup.com This stability is a key factor in the synthetic pathways and interconversion mechanisms of these compounds.

Table 1: Key Stereoisomers Related to Ecgonine

| Compound Name | Relationship to Ecgonine | Key Stereochemical Feature |

| Pseudoecgonine | Diastereomer (Epimer) | Differs in configuration at the C-2 position. researchgate.net |

| (-)-Cocaine | Ester derivative | Derived from the naturally occurring (-)-ecgonine. |

| (+)-Cocaine | Enantiomer of (-)-Cocaine | Mirror image of (-)-cocaine. |

| Pseudococaine | Diastereomer of Cocaine | Derived from pseudoecgonine. oup.com |

| Allococaine | Diastereomer of Cocaine | One of the four primary diastereomers. researchgate.net |

| Allopseudococaine | Diastereomer of Cocaine | One of the four primary diastereomers. researchgate.net |

Methods for Chiral Separation and Enantiomeric Purity Assessment

Given that stereoisomers of tropane alkaloids can have different properties, their separation and analysis are crucial. rsc.org Several advanced analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC): This is one of the most accurate and convenient tools for resolving enantiomers. pensoft.netpensoft.net The direct separation of enantiomers is often achieved using columns packed with a Chiral Stationary Phase (CSP). pensoft.netpensoft.net For example, specific CSPs like Chirobiotic V have been successfully used to separate the enantiomers of hyoscyamine (B1674123). pensoft.net Another approach is coupled column chromatography, where a standard column (like a C18) is linked to a chiral column (like a beta-cyclodextrin (B164692) column) to resolve enantiomers from complex mixtures, as has been demonstrated for scopolamine (B1681570). researchgate.net

Capillary Electrophoresis (CE): CE is recognized for its high resolution, speed, and low consumption of samples and reagents. pensoft.netbio-rad.com In chiral CE, a chiral selector is added to the background electrolyte. Cyclodextrins and their charged derivatives are highly effective chiral selectors for resolving tropane alkaloid enantiomers. pensoft.netresearchgate.net

Gas Chromatography (GC): GC, often using chiral capillary columns, is another established method for the separation of volatile chiral compounds, including derivatives of ecgonine isomers.

Indirect Methods: An alternative strategy involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography techniques. bio-rad.comnih.gov

These separation methods are fundamental for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. Enantiomeric purity is a measure of the relative amounts of each enantiomer in a mixture. For example, the ee of a sample of (S)-hyoscyamine was precisely quantified using HPLC with a chiral column. rsc.org

Table 2: Techniques for Chiral Separation of Ecgonine and Related Alkaloids

| Technique | Principle | Common Application/Selector | Reference |

| HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | CSPs (e.g., Chirobiotic V, Chiralpak), Cyclodextrin-based columns. | pensoft.net, pensoft.net, researchgate.net |

| CE | Differential mobility in an electric field in the presence of a Chiral Selector. | Cyclodextrins and their derivatives (e.g., sulfated β-CD). | pensoft.net, researchgate.net |

| Indirect Analysis | Derivatization with a chiral agent to form separable diastereomers. | Esterification with optically pure alcohols (e.g., 2-octanol). | nih.gov |

Configurational Assignments and Their Significance in Chemical Synthesis

The precise three-dimensional configuration of tropane alkaloids is not merely a structural detail; it is paramount to their biological function. numberanalytics.comnumberanalytics.com The specific arrangement of functional groups in space dictates how the molecule interacts with biological targets such as receptors and enzymes. numberanalytics.com The synthesis of these alkaloids presents a significant challenge precisely because of the need to control their complex stereochemistry. numberanalytics.com

Establishing the correct configuration of each chiral center is a critical step in both structural elucidation and synthesis. Single-crystal X-ray diffraction is a definitive method for determining the absolute configuration of crystalline compounds and their synthetic intermediates. acs.orgnih.gov

The importance of stereochemistry is evident in the synthetic strategies developed for tropane alkaloids. The goal is often an enantioselective synthesis , which produces a single, desired enantiomer. Key approaches include:

Asymmetric Catalysis: Employs chiral catalysts to direct a reaction to form one enantiomer preferentially over the other. nih.gov

Chiral Pool Synthesis: Utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov

Desymmetrization: Starts with a symmetrical but prochiral molecule (like tropinone) and uses a chiral reagent (such as a chiral lithium amide) to selectively create a single enantiomer. nih.govusask.ca

The stereochemical outcome of key synthetic steps is crucial. In biosynthesis, for example, two different enzymes, tropinone (B130398) reductase I (TR-I) and tropinone reductase II (TR-II), reduce the same starting material (tropinone) to produce different diastereomers (tropine and pseudotropine, respectively), which then serve as precursors for different classes of alkaloids. nih.gov This enzymatic specificity highlights the subtle control required to achieve a desired configuration. A similar stereospecific reduction is catalyzed by methylecgonone reductase in the biosynthesis of ecgonine-related compounds. pnas.org

Interconversion Mechanisms between Ecgonine and Pseudoecgonine

Ecgonine and its diastereomer pseudoecgonine can be interconverted through a process known as epimerization. This reaction specifically alters the stereochemistry at the C-2 carbon, the chiral center carrying the carboxylic acid group.

The generally accepted mechanism for this interconversion involves the formation of an enolate intermediate. In the presence of a base, the proton at the C-2 position (the α-carbon to the carbonyl group of the ester) can be removed. This creates a planar, achiral enolate ion. Subsequent reprotonation of this intermediate can occur from either face of the molecule, leading to the formation of either the original ecgonine configuration or the pseudoecgonine configuration.

The reaction is reversible, but the position of the equilibrium is dictated by the relative thermodynamic stability of the two isomers. The pseudoecgonine structure, where the C-2 substituent is in an equatorial-like position, is generally considered to be the more stable configuration compared to ecgonine, where it is in an axial-like position. oup.com Therefore, under conditions that allow for equilibrium (e.g., heating in the presence of a base), the formation of the pseudoecgonine isomer is favored. This base-catalyzed epimerization has been observed in synthetic procedures and even as an artifact during analytical measurements under high heat, such as in a GC injection port. oup.comresearchgate.net

Ecgonine Hydrochloride As a Research Standard and Biochemical Probe

Utility as an Analytical Reference Standard in Forensic Chemistry Research Method Development

Ecgonine (B8798807) hydrochloride is an indispensable analytical reference standard in forensic chemistry and toxicology. thieme-connect.commdpi.com It is commercially available as a certified reference material (CRM) in both powder and solution forms, ensuring its quality and suitability for developing and validating analytical methods. thieme-connect.com These standards are essential for qualitative and quantitative protocols in the analysis of cocaine and its metabolites in biological samples such as urine, blood, and hair. thieme-connect.comtecnofrom.comsciex.com